
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene
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Overview
Description
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene is a polysubstituted aromatic compound featuring a benzene ring with four distinct functional groups:
- Chloromethyl (-CH₂Cl) at position 1.
- Methyl (-CH₃) at position 2.
- Nitro (-NO₂) at position 3.
- Fluoro (-F) at position 4.
This arrangement creates a unique electronic and steric profile, making it relevant in pharmaceutical and agrochemical synthesis. The nitro group enhances electrophilic substitution reactivity, while the electron-withdrawing fluorine and chloromethyl groups influence solubility and stability .
Preparation Methods
The synthesis of 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene typically involves the chloromethylation of a suitable aromatic precursor. One common method involves the reaction of 5-fluoro-2-methyl-3-nitrobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and more efficient catalysts to improve yield and reduce waste.
Chemical Reactions Analysis
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing/oxidizing agent used.
Scientific Research Applications
1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Medicine: Derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene exerts its effects depends on the specific application and the molecular targets involved. For example, in biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The presence of the nitro group can also influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s reactivity and applications are influenced by substituent positions and electronic interactions. Below is a comparison with analogous derivatives:
Key Findings from Comparative Analysis
Reactivity: The chloromethyl group in the target compound enables nucleophilic substitution (e.g., conjugation in antibody-drug conjugates ), unlike simpler chloro derivatives.
Physical Properties :
- The methyl group at position 2 introduces steric hindrance, reducing crystallinity compared to 1-chloro-3-(chloromethyl)-5-nitrobenzene .
- Nitro groups in all compounds contribute to high density and polar surface area (e.g., 45.8 Ų in ), affecting solubility.
Applications: Chloromethyl derivatives are pivotal in synthesizing antibody-drug conjugates (e.g., CBI dimers ).
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
1-(chloromethyl)-5-fluoro-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO2/c1-5-6(4-9)2-7(10)3-8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
MAQYOWXXPFSHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Origin of Product |
United States |
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